

A Technical Guide to D-Psicose: Discovery and Natural Occurrence

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Compound of Interest

Compound Name: *D-Psicose-d*

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Abstract

D-Psicose (also known as D-allulose) is a rare monosaccharide and a C-3 epimer of D-fructose.[1] It is of significant interest to the food and pharmaceutical industries due to its low caloric value and potential health benefits. This technical guide provides an in-depth overview of the discovery of D-Psicose, its natural sources, and the scientific methodologies used for its study. The document includes quantitative data on its natural abundance, detailed experimental protocols for its isolation and analysis, and visualizations of its known signaling pathways and experimental workflows.

Discovery and History

The journey of D-Psicose from a scientific curiosity to a promising low-calorie sweetener has been a multi-decade endeavor.

- **Early Identification (1940s):** D-Psicose was first identified in the 1940s.[1]
- **Initial Isolation (1942):** The first successful isolation of D-Psicose was from commercial cane molasses.[1]
- **Enzymatic Breakthrough (1994):** A pivotal moment in D-Psicose research was the discovery of the enzyme D-tagatose 3-epimerase by Ken Izumori in Japan. This enzyme was found to

efficiently convert D-fructose into D-Psicose, paving the way for large-scale production.

Natural Sources of D-Psicose

D-Psicose is found in small quantities in a variety of natural sources. The concentration of this rare sugar can vary depending on the source and processing methods.

Natural Source	Concentration of D-Psicose
Raisins	38.7 mg/100g[2]
Dried Figs	29.6 mg/100g[2]
Wheat	Present in trace amounts[3]
Maple Syrup	Present in trace amounts[3]
Jackfruit Peel	Present in trace amounts
Processed Sugar Cane	Present in trace amounts[3]
Kiwi	9.4 mg/100g[2]

Experimental Protocols

Isolation and Purification of D-Psicose from Natural Sources

The following protocol is a general methodology for the extraction and purification of D-Psicose from plant materials.

Objective: To isolate and purify D-Psicose from a natural source (e.g., dried figs).

Materials:

- Dried figs
- Deionized water
- Ethanol

- Activated carbon
- Diatomaceous earth
- Ion-exchange resins (cationic and anionic)
- Chromatography column
- High-Performance Liquid Chromatography (HPLC) system with a refractive index (RI) detector
- Rotary evaporator
- Freeze dryer

Procedure:

- Extraction:
 - Grind the dried figs into a fine powder.
 - Suspend the powder in deionized water at a ratio of 1:10 (w/v).
 - Heat the mixture to 60-70°C for 2 hours with constant stirring to extract the sugars.
 - Centrifuge the mixture to separate the solid residue and collect the supernatant.
- Decolorization and Filtration:
 - Add activated carbon to the supernatant (1-2% w/v) and stir for 30 minutes to remove pigments.
 - Filter the mixture through a bed of diatomaceous earth to remove the activated carbon and other suspended solids.
- Ion Exchange Chromatography:
 - Pass the decolorized extract through a column packed with a strong acid cation exchange resin to remove cations.

- Subsequently, pass the eluate through a column packed with a weak base anion exchange resin to remove anions.
- Purification by Chromatography:
 - Concentrate the desalted extract using a rotary evaporator.
 - Perform preparative chromatography using a column packed with a suitable resin (e.g., a calcium-form cation exchange resin) to separate D-Psicose from other sugars.
 - Elute the column with deionized water and collect fractions.
- Analysis and Identification:
 - Analyze the collected fractions using an HPLC system equipped with an RI detector. Use an appropriate carbohydrate analysis column.
 - Identify the fractions containing D-Psicose by comparing the retention time with a pure D-Psicose standard.
- Crystallization:
 - Pool the pure D-Psicose fractions and concentrate them under vacuum.
 - Induce crystallization by cooling the concentrated syrup and adding seed crystals of D-Psicose.
 - Collect the crystals by filtration and dry them under vacuum.

Quantitative Analysis of D-Psicose by HPLC

Objective: To quantify the concentration of D-Psicose in a sample.

Instrumentation:

- HPLC system with a refractive index (RI) detector.
- Carbohydrate analysis column (e.g., Aminex HPX-87C).

Reagents:

- Acetonitrile (HPLC grade)
- Deionized water (HPLC grade)
- D-Psicose standard

Procedure:

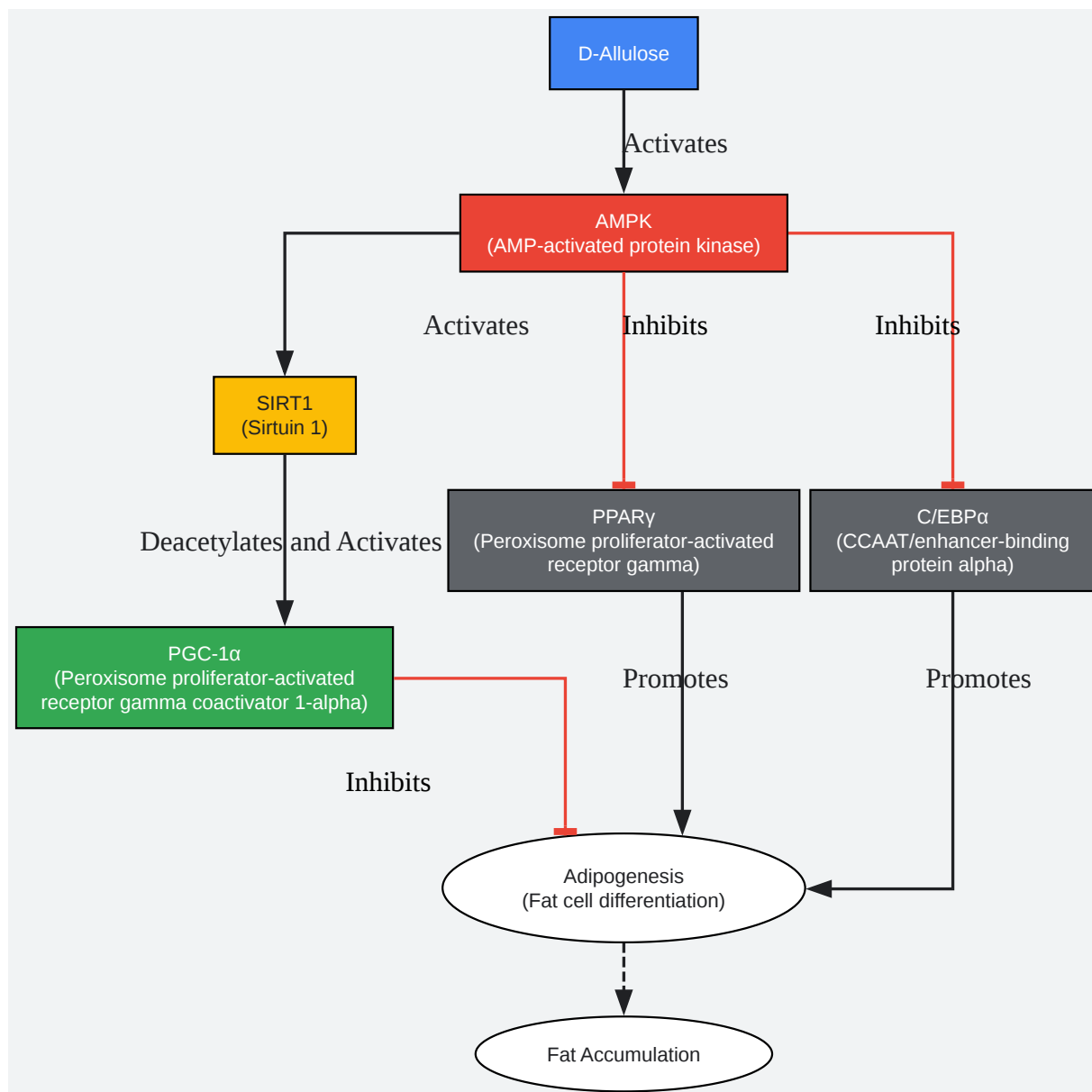
- **Standard Preparation:** Prepare a series of standard solutions of D-Psicose in deionized water at known concentrations.
- **Sample Preparation:** Dilute the sample containing D-Psicose with deionized water to a concentration within the linear range of the standard curve. Filter the sample through a 0.45 µm syringe filter.
- **HPLC Analysis:**
 - Set the column temperature (e.g., 85°C).
 - Use a mobile phase of deionized water at a constant flow rate (e.g., 0.6 mL/min).
 - Inject the prepared standards and samples onto the HPLC system.
- **Quantification:**
 - Generate a standard curve by plotting the peak area of the D-Psicose standards against their concentrations.
 - Determine the concentration of D-Psicose in the sample by interpolating its peak area on the standard curve.

Signaling Pathways and Experimental Workflows

D-Allulose Signaling Pathway in Adipocytes

D-allulose has been shown to exert anti-adiposity effects through the activation of the AMPK-SIRT1-PGC-1 α signaling pathway.^{[4][5]} This pathway plays a crucial role in regulating energy

metabolism and adipogenesis.

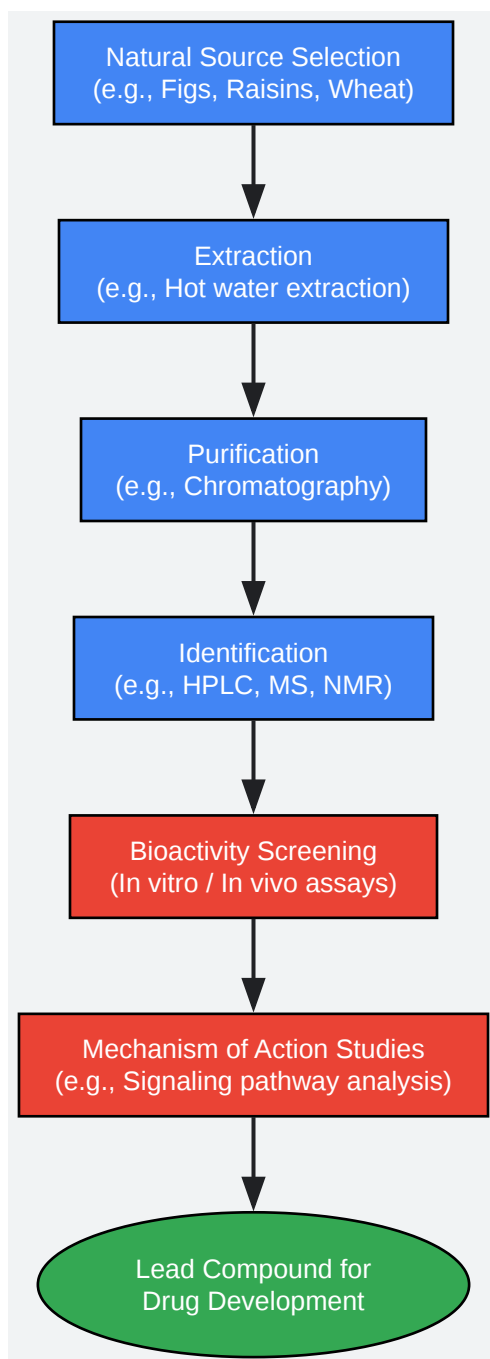


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Caption: D-Allulose signaling pathway in adipocytes.

Experimental Workflow for D-Psicose Research

The following diagram illustrates a general workflow for the discovery, isolation, and bioactivity testing of D-Psicose from natural sources.



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Caption: General experimental workflow for D-Psicose research.

Conclusion

D-Psicose holds considerable promise as a low-calorie sugar substitute with potential therapeutic applications. Its discovery and the development of efficient production methods have opened new avenues for its use in food and medicine. Further research into its natural sources, physiological effects, and underlying molecular mechanisms will continue to expand our understanding and utilization of this rare sugar. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals in the field.

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